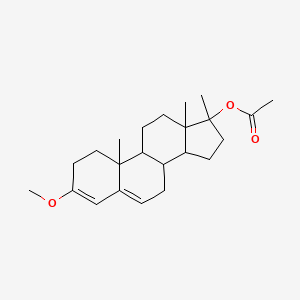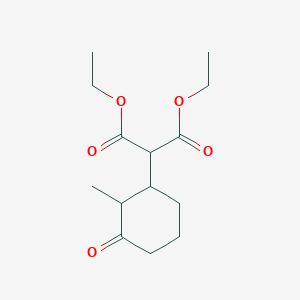
Diethyl(2-methyl-3-oxocyclohexyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(2-methyl-3-oxocyclohexyl)propanedioate is an organic compound with the molecular formula C14H22O5. It is a derivative of malonic acid and is known for its applications in organic synthesis and pharmaceutical research. The compound is characterized by its cyclohexyl ring substituted with a methyl and oxo group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl(2-methyl-3-oxocyclohexyl)propanedioate can be synthesized through the alkylation of diethyl malonate with 2-methyl-3-oxocyclohexyl bromide. The reaction typically involves the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
Diethyl(2-methyl-3-oxocyclohexyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The enolate ion formed from this compound can undergo alkylation or acylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or acyl chlorides are typically used in substitution reactions, with bases like sodium ethoxide or potassium tert-butoxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
Diethyl(2-methyl-3-oxocyclohexyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of diethyl(2-methyl-3-oxocyclohexyl)propanedioate involves its ability to form enolate ions, which are highly reactive intermediates in organic synthesis. These enolate ions can participate in various nucleophilic addition and substitution reactions, making the compound a valuable tool in the formation of carbon-carbon bonds and the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, used similarly to diethyl malonate but with different solubility and reactivity properties.
Ethyl acetoacetate: A β-keto ester used in the synthesis of heterocyclic compounds and pharmaceuticals.
Uniqueness
Diethyl(2-methyl-3-oxocyclohexyl)propanedioate is unique due to its cyclohexyl ring structure, which imparts different steric and electronic properties compared to simpler malonate esters. This makes it particularly useful in the synthesis of cyclic compounds and in reactions requiring specific spatial arrangements.
Properties
CAS No. |
6272-53-3 |
|---|---|
Molecular Formula |
C14H22O5 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
diethyl 2-(2-methyl-3-oxocyclohexyl)propanedioate |
InChI |
InChI=1S/C14H22O5/c1-4-18-13(16)12(14(17)19-5-2)10-7-6-8-11(15)9(10)3/h9-10,12H,4-8H2,1-3H3 |
InChI Key |
XTLSHVGRFIMJCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CCCC(=O)C1C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



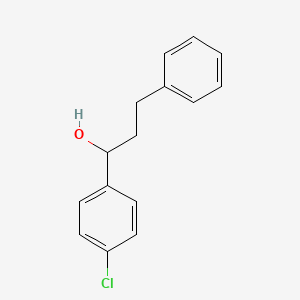
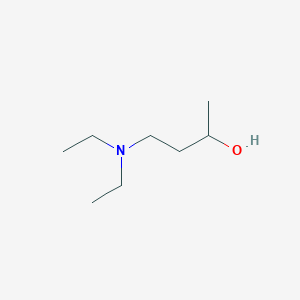
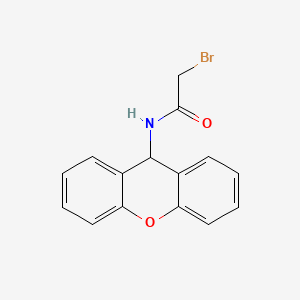

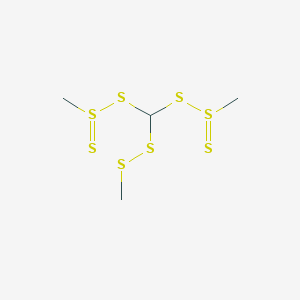

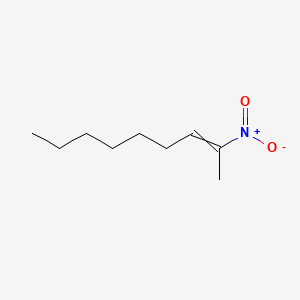
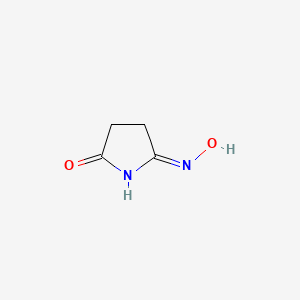
![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14734988.png)
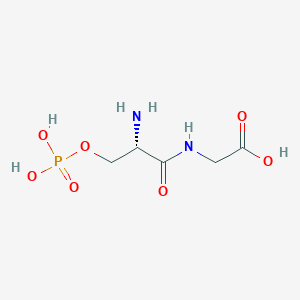
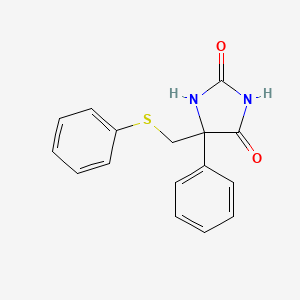
![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)
